![molecular formula C15H20F2N2O2 B3812937 (3S*,4S*)-1-(2,4-difluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B3812937.png)
(3S*,4S*)-1-(2,4-difluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol
Overview
Description
(3S*,4S*)-1-(2,4-difluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol, also known as DFP-10917, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (3S*,4S*)-1-(2,4-difluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, (3S*,4S*)-1-(2,4-difluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. In Alzheimer's disease research, (3S*,4S*)-1-(2,4-difluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta plaques. In Parkinson's disease research, (3S*,4S*)-1-(2,4-difluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
(3S*,4S*)-1-(2,4-difluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to have various biochemical and physiological effects, depending on the disease model and cell type being studied. In cancer research, (3S*,4S*)-1-(2,4-difluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In Alzheimer's disease research, (3S*,4S*)-1-(2,4-difluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease research, (3S*,4S*)-1-(2,4-difluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to protect dopaminergic neurons from oxidative stress-induced cell death and improve motor function.
Advantages and Limitations for Lab Experiments
(3S*,4S*)-1-(2,4-difluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has several advantages for lab experiments, including its synthetic accessibility, high purity, and potential therapeutic applications. However, there are also limitations to its use, such as its relatively low solubility in aqueous solutions and potential toxicity at high doses.
Future Directions
There are several future directions for research on (3S*,4S*)-1-(2,4-difluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol, including the development of more potent and selective analogs, the investigation of its mechanism of action in more detail, and the exploration of its potential therapeutic applications in other diseases. Additionally, further studies are needed to determine the optimal dosing and administration regimens for (3S*,4S*)-1-(2,4-difluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol in various disease models.
Scientific Research Applications
(3S*,4S*)-1-(2,4-difluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (3S*,4S*)-1-(2,4-difluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, (3S*,4S*)-1-(2,4-difluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to reduce the accumulation of amyloid-beta plaques, which are associated with the disease. In Parkinson's disease research, (3S*,4S*)-1-(2,4-difluorobenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
properties
IUPAC Name |
(3S,4S)-1-[(2,4-difluorophenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c16-12-2-1-11(13(17)7-12)8-18-9-14(15(20)10-18)19-3-5-21-6-4-19/h1-2,7,14-15,20H,3-6,8-10H2/t14-,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZFEXZUYJRJFF-GJZGRUSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-[(2,4-difluorophenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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